N-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-2-pyrazinecarboxamide
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Overview
Description
N-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}pyrazine-2-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the pyrazine ring: This can be done through a condensation reaction with a suitable pyrazine derivative.
Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural features that may interact with specific biological targets.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the pyrazine ring and the piperidine ring suggests potential binding to neurotransmitter receptors or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}pyridine-2-carboxamide
- N-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2-carboxamide
Uniqueness
N-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}pyrazine-2-carboxamide is unique due to the presence of the pyrazine ring, which can confer different electronic properties and binding affinities compared to pyridine or pyrimidine analogs. This uniqueness can lead to distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H21ClN4O3 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN4O3/c20-15-3-1-14(2-4-15)19(27)6-11-24(12-7-19)17(25)5-8-23-18(26)16-13-21-9-10-22-16/h1-4,9-10,13,27H,5-8,11-12H2,(H,23,26) |
InChI Key |
SBQXUTSFFYRRQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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